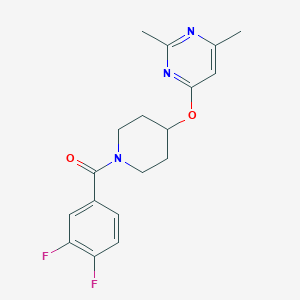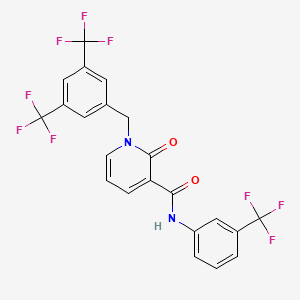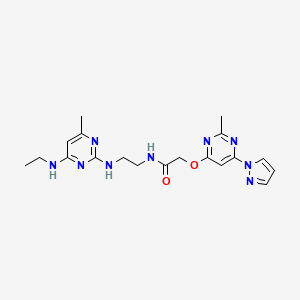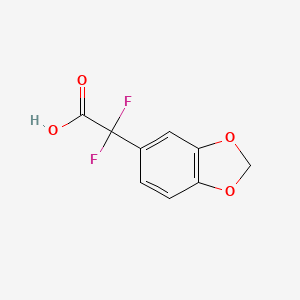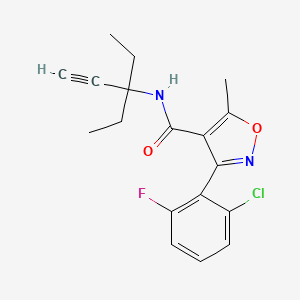amino}oxy)carbonyl]oxy}-2-methylpropane CAS No. 146062-86-4](/img/structure/B2855065.png)
2-{[({[(Tert-butoxy)carbonyl](ethyl)amino}oxy)carbonyl]oxy}-2-methylpropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-{({[(Tert-butoxy)carbonylamino}oxy)carbonyl]oxy}-2-methylpropane” is a chemical compound with the IUPAC name tert-butyl ((tert-butoxycarbonyl)oxy)(ethyl)carbamate . It has a molecular weight of 261.32 . The compound is typically stored at 4 degrees Celsius and is in liquid form .
Synthesis Analysis
The tert-butyloxycarbonyl (BOC) group is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis
The molecular formula of the compound is C12H23NO5 . More detailed structural analysis would require specific spectroscopic data such as NMR or X-ray crystallography, which is not available in the current search results.Chemical Reactions Analysis
The removal of the BOC group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Physical And Chemical Properties Analysis
The compound has a molecular weight of 261.31 . It is a liquid at room temperature and is typically stored at 4 degrees Celsius . More detailed physical and chemical properties would require specific experimental data, which is not available in the current search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Material Chemistry
Research in material chemistry often explores the synthesis of complex molecules for various applications, including polymer materials and organic synthesis. For instance, the study by Jing et al. (2019) on the thermal decomposition of methacrylate polymers containing tert-butoxycarbonyl moiety highlights the importance of protective groups in polymer chemistry. This research offers insights into the stability and degradation patterns of polymers, which are crucial for developing new materials with desired properties (Jing et al., 2019).
Environmental Fate of Oxygenates
The environmental fate of oxygenated compounds, including those related to 2-{[({(Tert-butoxy)carbonylamino}oxy)carbonyl]oxy}-2-methylpropane, is a significant area of research. Studies such as the one conducted by Fayolle et al. (2001) delve into the microbial degradation of fuel oxygenates like methyl tert-butyl ether (MTBE), shedding light on the biodegradation pathways and the potential for environmental remediation of these compounds (Fayolle et al., 2001).
Drug Synthesis and Polymorphism
The synthesis of complex drug molecules and the study of their polymorphic forms are crucial for pharmaceutical development. The work by Gebreslasie et al. (2011) on N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester demonstrates the synthesis of polymorphic forms, contributing to the understanding of how molecular structure affects drug properties and efficacy (Gebreslasie et al., 2011).
Advanced Organic Synthesis Techniques
The development of advanced synthesis techniques for complex organic molecules is a key area of research. Studies such as the one by Alonso et al. (2005) on the enantioselective synthesis of amino acids demonstrate the application of sophisticated synthetic methodologies to produce molecules with specific chirality, which is vital for the development of drugs and other bioactive compounds (Alonso et al., 2005).
Wirkmechanismus
Mode of Action
Given its structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Its potential effects on cellular processes and signaling pathways need to be investigated through experimental studies .
Pharmacokinetics
Its molecular weight (26132 g/mol) suggests that it may have good bioavailability
Result of Action
It’s possible that the compound could have multiple effects depending on its targets and the cellular context .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, its stability could be affected by storage temperature
Eigenschaften
IUPAC Name |
tert-butyl [ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino] carbonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO5/c1-8-13(9(14)16-11(2,3)4)18-10(15)17-12(5,6)7/h8H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYKCIVBDCFCBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(=O)OC(C)(C)C)OC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[({[(Tert-butoxy)carbonyl](ethyl)amino}oxy)carbonyl]oxy}-2-methylpropane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-Fluorophenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2854982.png)
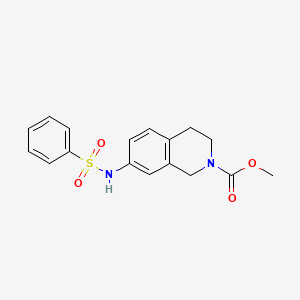
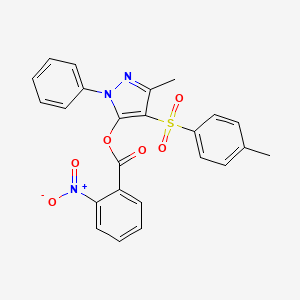
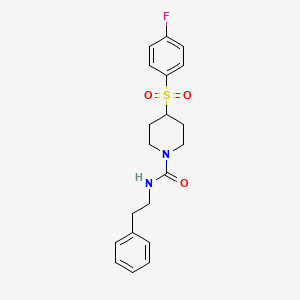

![N-(2,4-dimethoxyphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2854991.png)
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 5-methoxy-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2854994.png)

